![molecular formula C10H17NO B3013791 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane CAS No. 1820607-46-2](/img/structure/B3013791.png)

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

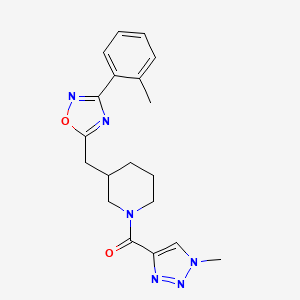

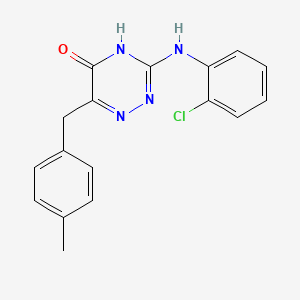

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C10H17NO . It is a compound that can be found in various technical documents and peer-reviewed papers .

Synthesis Analysis

There are several methods for synthesizing compounds similar to 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane. For instance, a new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described, where spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane is characterized by a spirocyclic core, which is a common feature in many bioactive compounds . The spirocyclic core is composed of a cyclopropyl group, an oxygen atom (oxa), and a nitrogen atom (aza), arranged in a specific configuration .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane include a molecular weight of 127.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is also characterized by a complexity of 102 and a topological polar surface area of 21.3 Ų .Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds

In medicinal chemistry, this spirocyclic compound is utilized as an intermediate in the synthesis of pharmacologically active molecules. Its rigid structure can be incorporated into drug candidates to improve binding affinity and selectivity towards biological targets .

Material Science: Development of New Polymers

The unique three-dimensional shape of “1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane” makes it a valuable monomer in the creation of novel polymers. These polymers could exhibit enhanced mechanical strength and thermal stability due to the spirocyclic structure’s rigidity .

Chemical Synthesis: Asymmetric Catalysis

This compound can serve as a chiral ligand or auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure substances. Its cyclopropyl and spirocyclic moieties can induce chirality, which is crucial for the synthesis of many bioactive compounds .

Analytical Chemistry: Chromatographic Studies

“1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane” can be used as a standard or reference compound in chromatographic analysis. Its distinctive structure allows for the calibration of analytical instruments and helps in the method development for separating complex mixtures .

Pharmacology: Drug Metabolism and Pharmacokinetics

In pharmacological research, the compound’s metabolites can be studied to understand drug metabolism and pharmacokinetics. It can be used to investigate the metabolic pathways and the impact of structural modifications on the drug’s behavior in biological systems .

Biochemistry: Enzyme Inhibition Studies

Due to its structural complexity, “1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane” can act as an inhibitor or modulator for certain enzymes. Studying its interaction with enzymes can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Safety and Hazards

properties

IUPAC Name |

3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-8(1)9-10(7-11-9)3-5-12-6-4-10/h8-9,11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXHZYMUQQRXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C3(CCOCC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B3013708.png)

![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)

![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3013724.png)

![Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3013726.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)